molecular formula C17H20N2O6 B554323 Z-Val-OSu CAS No. 3496-11-5

Z-Val-OSu

Cat. No. B554323
CAS RN: 3496-11-5
M. Wt: 348.3 g/mol
InChI Key: MFAOBGXYLNLLJE-HNNXBMFYSA-N
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Description

Z-Val-OSu, also known as N-Cbz-L-valine Succinimidyl Ester or N-Carbobenzoxy-L-valine Succinimidyl Ester, is a derivative of the amino acid valine . It has a molecular formula of C17H20N2O6 and a molecular weight of 348.3 g/mol . It is widely used in the pharmaceutical and food industry .


Synthesis Analysis

Z-Val-OSu can be synthesized through a multi-step reaction. The first step involves sodium carbonate in water for 16 hours at 28 °C. The second step involves dicyclohexyl-carbodiimide in tetrahydrofuran for 16 hours at 0 - 20 °C .


Molecular Structure Analysis

The IUPAC name for Z-Val-OSu is (2,5-dioxopyrrolidin-1-yl) (2 S )-3-methyl-2- (phenylmethoxycarbonylamino)butanoate . The compound has a 2D structure and a 3D conformer .


Chemical Reactions Analysis

While specific chemical reactions involving Z-Val-OSu are not mentioned in the search results, it is known that amino acids and their derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .


Physical And Chemical Properties Analysis

Z-Val-OSu is a white to off-white powder . More specific physical and chemical properties such as density, melting point, and boiling point are not provided in the search results .

Scientific Research Applications

  • GUI Development for Quantum Monte Carlo Programs : Researchers developed a Graphical User Interface (GUI) for a Quantum Monte Carlo program named Zori, enhancing its usability for users outside the development group. This development is significant in scientific programming, making advanced software more accessible and reducing input errors (Olivares-Amaya et al., 2007).

  • Zwicky Transient Facility for Astrophysical Studies : The Zwicky Transient Facility (ZTF) Observing System, utilizing the Samuel Oschin Telescope, is instrumental in studying astrophysical phenomena. It features advanced optics and a large-format CCD science camera, emphasizing the importance of technological advancements in astrophysical research (Dekany et al., 2014).

  • New Index for Measuring Academic Research Output : The introduction of the Z factor as a new index to measure recent academic performance highlights the evolving methods in evaluating scientific research and researcher productivity (Zhuo, 2008).

  • Z-Pinch Research in Plasma Physics : The study of z pinches in plasma physics, with applications ranging from fusion research to x-ray production, demonstrates the diverse applications of scientific research in understanding and utilizing high-energy physics (Sweeney, 2002).

  • Valvuloarterial Impedance in Aortic Stenosis : Research on valvuloarterial impedance (Z(va)) in patients with aortic stenosis underscores the significance of developing new measures and methods in medical research for better diagnosis and treatment planning (Hachicha et al., 2009).

  • Nanotechnology in Biomedical Applications : The study of ZnO nanowire piezoelectric nanogenerators on plastic substrates for flexible power sources in nanodevices is an example of how nanotechnology is being applied in biomedical science and technology (Gao et al., 2007).

Safety And Hazards

When handling Z-Val-OSu, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition. In case of accidental ingestion or contact, seek immediate medical attention .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O6/c1-11(2)15(16(22)25-19-13(20)8-9-14(19)21)18-17(23)24-10-12-6-4-3-5-7-12/h3-7,11,15H,8-10H2,1-2H3,(H,18,23)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAOBGXYLNLLJE-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188504
Record name Benzyl (S)-(1-(((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)-2-methylpropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Val-OSu

CAS RN

3496-11-5
Record name L-Valine, N-[(phenylmethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3496-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl (S)-(1-(((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)-2-methylpropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl (S)-[1-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-2-methylpropyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.450
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-BENZYLOXYCARBONYL-L-VALINE N-HYDROXYSUCCINIMIDE ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PXB9R4RWE2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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